1,1,2,2-Tetra(thiophen-3-yl)ethane

Description

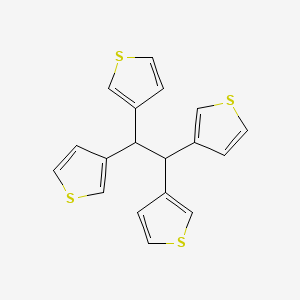

1,1,2,2-Tetra(thiophen-3-yl)ethane is a sulfur-containing organic compound characterized by an ethane backbone substituted with four thiophen-3-yl groups. The compound’s four thiophene substituents likely enhance π-conjugation and electron-richness, making it suitable for charge-transfer applications.

Properties

Molecular Formula |

C18H14S4 |

|---|---|

Molecular Weight |

358.6 g/mol |

IUPAC Name |

3-[1,2,2-tri(thiophen-3-yl)ethyl]thiophene |

InChI |

InChI=1S/C18H14S4/c1-5-19-9-13(1)17(14-2-6-20-10-14)18(15-3-7-21-11-15)16-4-8-22-12-16/h1-12,17-18H |

InChI Key |

CEIXOMATXHJSOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C(C2=CSC=C2)C(C3=CSC=C3)C4=CSC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2-tetra(thiophen-3-yl)ethane typically involves the coupling of thiophene derivatives with an ethane core. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, where thiophene boronic acids or stannanes react with ethane dihalides under specific conditions .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the synthesis would likely involve optimizing the reaction conditions to ensure high yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2-Tetra(thiophen-3-yl)ethane can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thiophene rings can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

1,1,2,2-Tetra(thiophen-3-yl)ethane has been explored for various scientific research applications:

Materials Science: Its unique electronic properties make it a candidate for organic semiconductors and conductive polymers.

Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Bioimaging: The compound’s photophysical properties are leveraged for imaging applications in biological systems.

Super Resolution Microscopy: Utilized in advanced microscopy techniques for high-resolution imaging

Mechanism of Action

The mechanism by which 1,1,2,2-tetra(thiophen-3-yl)ethane exerts its effects is primarily through its electronic structure. The thiophene rings contribute to the compound’s ability to participate in π-π interactions and electron transfer processes. These interactions are crucial for its function in electronic devices and bioimaging applications. The restriction of intramolecular motions (RIM) is a key factor in its aggregation-induced emission (AIE) behavior, which enhances its luminescent properties in the solid state .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Type and Electronic Effects

- Thiophene vs. Phenyl Substituents: Unlike 1,1,2,2-tetraphenylethane (a phenyl-substituted analog), the thiophene groups in 1,1,2,2-Tetra(thiophen-3-yl)ethane introduce sulfur atoms into the structure, increasing electron delocalization and polarizability.

- Halogenated Analogs : Compounds like 1,1,2,2-tetrachloroethane () or fluorinated ethanes () exhibit higher chemical inertness due to strong C-Cl/F bonds but lack the π-conjugation necessary for optoelectronic uses. Thiophene-based derivatives, in contrast, balance reactivity with electronic tunability .

Substituent Position and Steric Effects

- Thiophen-3-yl vs. Thiophen-2-yl: describes 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene, where thiophen-2-yl groups are fused into a conjugated system.

Data Tables

Table 1: Comparative Substituent Effects

Table 2: Physical and Chemical Properties (Inferred)

Research Findings and Limitations

Key gaps include:

- Synthetic Optimization : Detailed protocols for achieving high yields and purity are undocumented.

- Experimental Characterization : Spectroscopic data (NMR, XRD) and electronic properties (HOMO-LUMO gaps) remain unverified.

- Toxicity Profile : While halogenated analogs like 1,1,2,2-tetrachloroethane are well-studied for hazards, the thiophene derivative’s safety requires empirical validation .

Biological Activity

1,1,2,2-Tetra(thiophen-3-yl)ethane is a synthetic compound featuring multiple thiophene rings. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H10S4 |

| Molecular Weight | 282.4 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiophene moieties can facilitate electron transfer processes and may influence cellular signaling pathways.

Antioxidant Activity

Research indicates that compounds with thiophene structures often exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Properties

Studies have shown that thiophene derivatives possess antimicrobial activities against a range of pathogens. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer potential of thiophene derivatives. The results suggested that this compound could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of thiophene compounds. The findings indicated that this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The compound's efficacy was attributed to its ability to disrupt bacterial membrane integrity .

Comparative Analysis

To better understand the biological activity of this compound compared to other similar compounds, a comparative analysis was conducted:

| Compound | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Thiophene Derivative A | Moderate | High | Moderate |

| Thiophene Derivative B | Low | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.